

An In-depth Technical Guide to 2-Mercaptopyrimidine: Discovery, Properties, and Applications

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Compound of Interest

Compound Name: 2-Mercaptopyrimidine

Cat. No.: B073435

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of **2-Mercaptopyrimidine**, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. We delve into its historical discovery and synthesis, detail its physicochemical and spectroscopic properties, and provide an exemplary experimental protocol for its preparation. A significant focus is placed on its contemporary applications, particularly its role as a reversible covalent inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, a critical enzyme in the viral life cycle. This mechanism is illustrated with a detailed signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals working with pyrimidine derivatives in the pursuit of novel therapeutic agents.

Discovery and History

The synthesis of substituted pyrimidines, the core structure of **2-Mercaptopyrimidine**, was first described by P. N. Evans in 1893. This foundational work involved the reaction of 1,3-dicarbonyl compounds with urea derivatives. Later, this method was refined by Hunt, McOmie, and Sayer for the preparation of 2-mercapto-4,6-dimethylpyrimidine.

The direct synthesis of **2-Mercaptopyrimidine** has been achieved through several routes. One common method involves the condensation of 1,1,3,3-tetraethoxypropane with thiourea. An alternative approach is the reaction of 2-chloropyrimidine with a sulfur source like thiourea or sodium hydrosulfide. These early synthetic explorations laid the groundwork for the diverse applications of **2-Mercaptopyrimidine** and its derivatives in various fields of chemistry and pharmacology.

Physicochemical and Spectroscopic Data

2-Mercaptopyrimidine exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form generally predominating in polar solvents. This characteristic influences its reactivity and biological activity.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₄ H ₄ N ₂ S	[1]
Molecular Weight	112.16 g/mol	[1]
Appearance	Yellow crystalline powder	[2]
Melting Point	230 °C (decomposes)	[2]
Water Solubility	Insoluble	[2]
pKa	7.11 ± 0.10 (Predicted)	[1]
logP	0.765 (Crippen Calculated)	[3]
CAS Number	1450-85-7	[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Mercaptopyrimidine**, crucial for its identification and characterization.

Table 2.2.1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Solvent	Reference
~7.0-8.5	m	DMSO-d ₆	[4]

Note: Specific peak assignments can vary depending on the solvent and instrument.

Table 2.2.2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Solvent	Reference
~115-180	DMSO-d ₆	[5]

Note: The thione carbon typically appears significantly downfield.

Table 2.2.3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment	Reference
~3400-3000	N-H stretch	[6][7]
~1600-1500	C=C, C=N stretch	[6][7]
~1200-1000	C=S stretch	[6][7]

Table 2.2.4: Mass Spectrometry Data

m/z	Interpretation	Reference
112	[M] ⁺	[1][8]
111	[M-H] ⁺	[1][8]

Experimental Protocols: Synthesis of 2-Mercaptopyrimidine

The following protocol is a classic and reliable method for the synthesis of **2-Mercaptopyrimidine** hydrochloride, adapted from Organic Syntheses.

Materials and Equipment

- Thiourea
- 1,1,3,3-Tetraethoxypropane
- Concentrated Hydrochloric Acid
- Ethanol
- 20% Aqueous Sodium Hydroxide
- Three-necked flask with mechanical stirrer and reflux condenser
- Büchner funnel
- Standard laboratory glassware

Procedure

Part A: **2-Mercaptopyrimidine** Hydrochloride

- In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine thiourea (0.80 mole) and 600 ml of ethanol.
- With stirring, add 200 ml of concentrated hydrochloric acid in one portion.
- Add 1,1,3,3-tetraethoxypropane (0.80 mole) to the mixture.
- Heat the mixture to reflux and maintain for 2 hours. The solution will darken, and a yellow crystalline precipitate will form.
- Cool the reaction mixture to approximately 10°C in an ice bath.
- Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

- Wash the collected solid with 100 ml of cold ethanol and air-dry.
- The yield of **2-mercaptopyrimidine** hydrochloride is typically in the range of 60-65%.

Part B: **2-Mercaptopyrimidine** (Free Base)

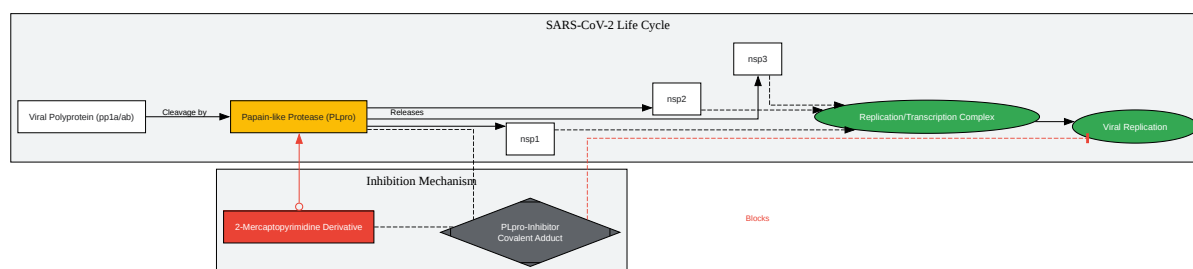
- Suspend the crude **2-mercaptopyrimidine** hydrochloride (0.17 mole) in 50 ml of water.
- While stirring vigorously, add a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture is between 7 and 8.
- Collect the precipitated white to light yellow solid by vacuum filtration.
- Wash the solid with cold water.
- The product can be further purified by recrystallization from a mixture of water and ethanol.

Biological Activity and Mechanism of Action: Inhibition of SARS-CoV-2 PLpro

Derivatives of **2-Mercaptopyrimidine** have recently emerged as potent inhibitors of the papain-like protease (PLpro) of SARS-CoV-2.[9][10] PLpro is a crucial viral enzyme responsible for cleaving the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3).[9] These proteins are essential for the formation of the viral replication and transcription complex. Furthermore, PLpro contributes to the virus's ability to evade the host's innate immune response by cleaving ubiquitin and ISG15 from host proteins.[11]

The mercaptopyrimidine scaffold acts as a reversible covalent inhibitor.[9][12] The nucleophilic cysteine residue in the active site of PLpro attacks the electrophilic pyrimidine ring, leading to the formation of a covalent bond.[9] This reversible covalent mechanism combines the high potency of covalent inhibitors with a potentially improved safety profile compared to irreversible inhibitors.[9]

Signaling Pathway: SARS-CoV-2 Polyprotein Processing by PLpro and its Inhibition

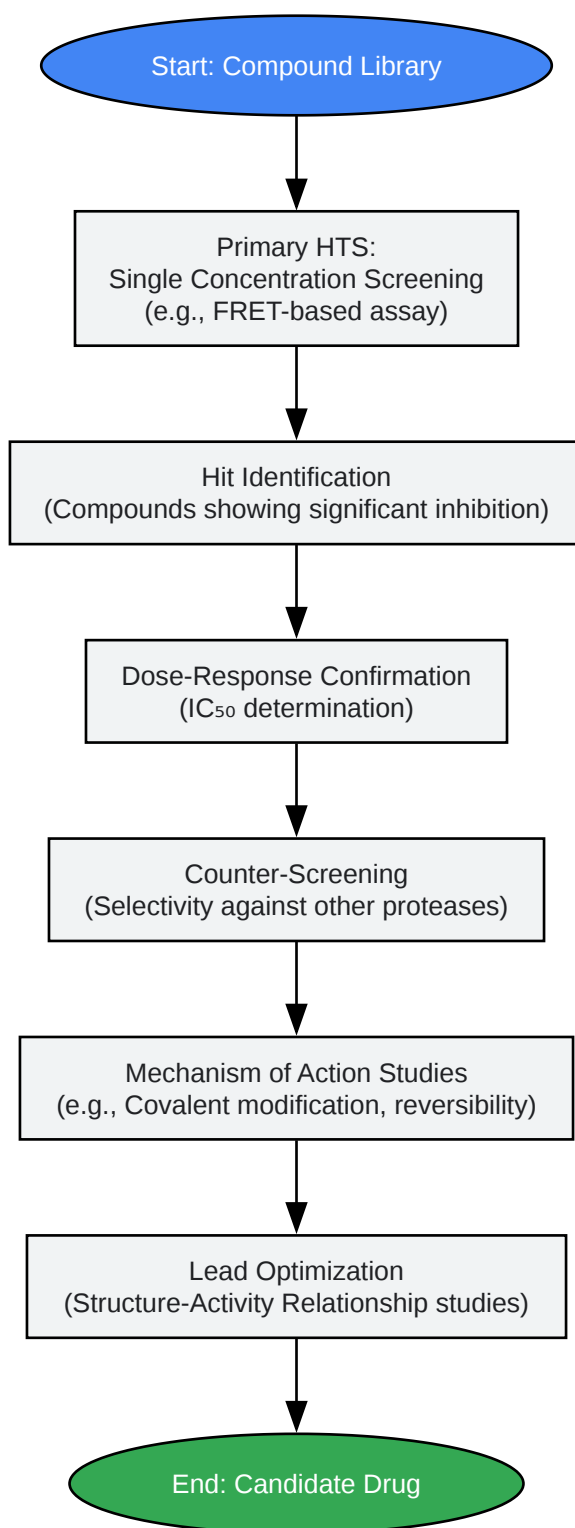


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Caption: Inhibition of SARS-CoV-2 PLpro by **2-Mercaptopyrimidine** derivatives.

Experimental Workflow: High-Throughput Screening for PLpro Inhibitors

The discovery of **2-Mercaptopyrimidine** derivatives as PLpro inhibitors often begins with a high-throughput screening (HTS) campaign. The general workflow is outlined below.



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Caption: High-throughput screening workflow for PLpro inhibitors.

Conclusion

2-Mercaptopyrimidine, a compound with a rich history in organic synthesis, continues to be a valuable scaffold in modern drug discovery. Its straightforward synthesis, coupled with its unique electronic and structural properties, makes it an attractive starting point for the development of novel therapeutic agents. The recent identification of **2-Mercaptopyrimidine** derivatives as potent, reversible covalent inhibitors of the SARS-CoV-2 papain-like protease highlights the enduring relevance of this heterocyclic core. This technical guide provides a foundational understanding of **2-Mercaptopyrimidine**, from its historical roots to its current applications, to aid researchers in harnessing its potential for future innovations in medicine.

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